methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate is a chemical compound with the molecular formula C12H11N3O5 and a molecular weight of 277.23 g/mol This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .
Mode of Action
It’s possible that it may undergo reactions similar to those of other aromatic compounds, such as electrophilic substitution . The presence of a nitro group on the phenyl ring could potentially make the compound more reactive.
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Given the potential biological activities of structurally similar indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a catalyst such as Nano-ZnO to achieve regioselective synthesis. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an
Properties
IUPAC Name |
methyl 2-[2-(4-nitrophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-20-12(17)7-8-6-11(16)14(13-8)9-2-4-10(5-3-9)15(18)19/h2-6,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYLLQQBHMEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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